Protokylol

Beschreibung

This compound is a β-adrenergic receptor agonist used as a bronchodilator in Europe and the United States.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.

RN given refers to parent cpd; synonym caytine refers to HCl; structure

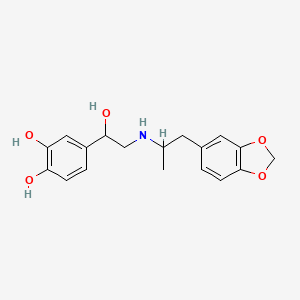

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[2-[1-(1,3-benzodioxol-5-yl)propan-2-ylamino]-1-hydroxyethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-11(6-12-2-5-17-18(7-12)24-10-23-17)19-9-16(22)13-3-4-14(20)15(21)8-13/h2-5,7-8,11,16,19-22H,6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMAEVHDZXIGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCO2)NCC(C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

136-69-6 (hydrochloride) | |

| Record name | Protokylol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20861796 | |

| Record name | 4-(2-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}-1-hydroxyethyl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136-70-9 | |

| Record name | Protokylol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protokylol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protokylol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06814 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-(2-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}-1-hydroxyethyl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Protokylol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTOKYLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y5Y4EEO2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacological Profile of Protokylol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Protokylol hydrochloride is a bronchodilator medication used in the management of respiratory conditions characterized by bronchospasm, such as asthma and chronic obstructive pulmonary disease (COPD)[1]. As a member of the β2-adrenergic agonist class of drugs, its therapeutic effects are mediated through the stimulation of β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways[1]. This document aims to provide a detailed technical overview of the pharmacological properties of this compound hydrochloride for a scientific audience.

Mechanism of Action

This compound hydrochloride exerts its pharmacological effects by acting as an agonist at β2-adrenergic receptors[1][2][3]. The binding of this compound hydrochloride to these G-protein coupled receptors initiates a cascade of intracellular events, leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation.

Signaling Pathway

The activation of β2-adrenergic receptors by this compound hydrochloride triggers the following signaling pathway:

-

Receptor Binding: this compound hydrochloride binds to the β2-adrenergic receptor on the surface of airway smooth muscle cells.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs.

-

Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein stimulates the membrane-bound enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The elevated intracellular levels of cAMP lead to the activation of protein kinase A (PKA).

-

Phosphorylation of Target Proteins: PKA then phosphorylates various downstream target proteins, including myosin light chain kinase (MLCK) and ion channels.

-

Smooth Muscle Relaxation: The phosphorylation of these target proteins results in a decrease in intracellular calcium concentrations and the inhibition of smooth muscle contraction, leading to bronchodilation.

Figure 1. Signaling pathway of this compound hydrochloride.

Quantitative Pharmacological Data

Disclaimer: The data presented in Tables 1, 2, and 3 are for illustrative purposes only and do not represent the pharmacological profile of this compound hydrochloride.

Table 1: Representative Receptor Binding Affinities of β2-Adrenergic Agonists

| Compound | Receptor | Ki (nM) | Reference Compound |

| Salbutamol | Human β2 | 230 | Propranolol |

| Formoterol | Human β2 | 2.4 | Propranolol |

| Salmeterol | Human β2 | 3.1 | Propranolol |

| Isoprenaline | Human β2 | 45 | Propranolol |

Table 2: Representative Potency for Adenylyl Cyclase Activation

| Compound | Cell Line | EC50 (nM) |

| Salbutamol | CHO-K1 | 6.3 |

| Formoterol | CHO-K1 | 0.08 |

| Salmeterol | CHO-K1 | 0.25 |

| Isoprenaline | CHO-K1 | 1.2 |

Table 3: Representative Pharmacokinetic Parameters of an Inhaled β2-Agonist (Salbutamol)

| Parameter | Value | Unit |

| Tmax | 0.5 - 2 | hours |

| Cmax | 2 - 5 | ng/mL |

| Half-life (t½) | 3 - 6 | hours |

| Bioavailability | ~20-47 | % |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of β2-adrenergic agonists like this compound hydrochloride.

Radioligand Binding Assay for β2-Adrenergic Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the β2-adrenergic receptor.

Materials:

-

Cell membranes expressing the human β2-adrenergic receptor (e.g., from CHO or HEK293 cells)

-

Radioligand: [3H]-Dihydroalprenolol (DHA) or [125I]-Iodocyanopindolol

-

Non-specific binding control: Propranolol (10 µM)

-

Test compound (this compound hydrochloride) at various concentrations

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4

-

Scintillation cocktail

-

Glass fiber filters (GF/C)

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare a dilution series of the test compound.

-

In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or propranolol (for non-specific binding).

-

Add the radioligand to all wells at a concentration near its Kd.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2. Radioligand Binding Assay Workflow.

Adenylyl Cyclase Activation Assay

This protocol measures the ability of a test compound to stimulate the production of cAMP, indicating its agonist activity at Gs-coupled receptors.

Materials:

-

Whole cells or cell membranes expressing the β2-adrenergic receptor

-

Test compound (this compound hydrochloride) at various concentrations

-

Forskolin (positive control)

-

ATP

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

cAMP detection kit (e.g., ELISA, HTRF, or radioimmunoassay)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Add the test compound at various concentrations to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Figure 3. Adenylyl Cyclase Activation Assay Workflow.

Conclusion

This compound hydrochloride is a β2-adrenergic receptor agonist that functions as a bronchodilator through the canonical Gs-adenylyl cyclase-cAMP-PKA signaling pathway. While its clinical use in the treatment of obstructive airway diseases is established, a comprehensive quantitative pharmacological profile in the public domain is lacking. This technical guide has provided a detailed overview of its mechanism of action and the established signaling cascade. The inclusion of standardized experimental protocols and illustrative data from related compounds offers a valuable resource for researchers and drug development professionals working on β2-adrenergic agonists. Further studies are warranted to fully elucidate the specific binding kinetics, potency, and pharmacokinetic properties of this compound hydrochloride to refine its therapeutic application and inform the development of novel respiratory therapeutics.

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. 1,2-Benzenediol, 4-(2-((2-(1,3-benzodioxol-5-yl)-1-methylethyl)amino)-1-hydroxyethyl)-, hydrochloride (1:1) | C18H22ClNO5 | CID 8699 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Silico Modeling of Protokylol Receptor Binding: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Protokylol and its Receptor Targets

This compound is a β-adrenergic receptor agonist with a structural resemblance to isoproterenol.[2] It is used clinically to relax the smooth muscle of the airways, leading to bronchodilation.[1] The primary molecular target of this compound is the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[2] Upon agonist binding, the β2AR activates a downstream signaling cascade, leading to the desired therapeutic effect.

Interestingly, a recent in silico drug repurposing study has identified this compound as a potential agonist for the TRPV1 channel, a non-selective cation channel involved in pain and temperature sensation. This suggests a possible secondary mechanism of action or potential for repositioning this compound for other therapeutic indications.

Molecular Mechanisms and Signaling Pathways

Beta-2 Adrenergic Receptor Signaling

The binding of this compound to the β2-adrenergic receptor initiates a well-characterized signaling pathway. The β2AR is coupled to a stimulatory G-protein (Gs). Upon activation, the Gs alpha subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

Transient Receptor Potential Vanilloid 1 (TRPV1) Channel

The TRPV1 channel is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and low pH. Its activation leads to the influx of cations, primarily Ca2+, which triggers downstream signaling events. The in silico prediction of this compound as a TRPV1 agonist suggests that it may bind to the channel and induce a conformational change that opens the pore. Experimental validation is required to confirm this interaction and elucidate the precise mechanism.

Quantitative Data on Receptor Binding and Activity

As of the latest literature review, specific quantitative binding data for this compound, such as dissociation constants (Kd), inhibition constants (Ki), and half-maximal effective or inhibitory concentrations (EC50/IC50), are not publicly available. The following tables are provided as templates to be populated with data obtained from the experimental protocols detailed in the subsequent section.

Table 1: this compound Binding Affinity for Adrenergic and TRPV1 Receptors

| Receptor | Radioligand | Ki (nM) | Kd (nM) | Bmax (fmol/mg protein) | Cell Line/Tissue | Reference |

| β2-Adrenergic | [3H]-Dihydroalprenolol | Data not available | Data not available | Data not available | e.g., HEK293 cells | (To be determined) |

| TRPV1 | [3H]-Resiniferatoxin | Data not available | Data not available | Data not available | e.g., HEK293 cells | (To be determined) |

Table 2: this compound Functional Activity at Adrenergic and TRPV1 Receptors

| Receptor | Assay Type | EC50 (nM) | Emax (% of control) | Cell Line | Reference |

| β2-Adrenergic | cAMP Accumulation | Data not available | Data not available | e.g., CHO-K1 cells | (To be determined) |

| TRPV1 | Ca2+ Influx / Patch Clamp | Data not available | Data not available | e.g., DRG neurons | (To be determined) |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the binding affinity and functional activity of this compound.

Radioligand Binding Assay for β2-Adrenergic Receptor

This protocol is adapted from standard methods for determining receptor binding affinity.

Objective: To determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.

Materials:

-

HEK293 cells stably expressing the human β2-adrenergic receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

-

Radioligand: [3H]-Dihydroalprenolol (DHA), a non-selective β-adrenergic antagonist.

-

Non-specific binding control: Propranolol (10 µM).

-

This compound stock solution.

-

Glass fiber filters (GF/C).

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation:

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.

-

-

Competition Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of varying concentrations of this compound, and 50 µL of a fixed concentration of [3H]-DHA (typically at its Kd concentration).

-

For total binding, add 50 µL of assay buffer instead of this compound.

-

For non-specific binding, add 50 µL of 10 µM propranolol.

-

Add 100 µL of the membrane preparation (containing 10-20 µg of protein) to each well.

-

Incubate at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through GF/C filters pre-soaked in assay buffer using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay for β2-Adrenergic Receptor Functional Activity

This protocol measures the functional agonistic activity of this compound.

Objective: To determine the EC50 and Emax of this compound-induced cAMP accumulation.

Materials:

-

CHO-K1 cells stably expressing the human β2-adrenergic receptor.

-

Cell culture medium.

-

Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases.

-

This compound stock solution.

-

Forskolin (positive control).

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

-

Cell Culture and Plating:

-

Culture cells to ~80% confluency.

-

Seed the cells into a 96-well plate at a density of 20,000 cells/well and incubate overnight.

-

-

Assay:

-

Remove the culture medium and wash the cells with stimulation buffer.

-

Add 50 µL of stimulation buffer containing varying concentrations of this compound to the wells.

-

For the positive control, add a saturating concentration of forskolin.

-

Incubate at 37°C for 30 minutes.

-

-

cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen detection method.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the EC50 and Emax values using non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Whole-Cell Patch Clamp for TRPV1 Agonist Activity

This protocol is for the electrophysiological characterization of this compound's effect on TRPV1 channels.

Objective: To determine if this compound activates TRPV1 channels and to characterize the current-voltage relationship.

Materials:

-

HEK293 cells transiently or stably expressing human TRPV1, or dorsal root ganglion (DRG) neurons.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

-

Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2.

-

This compound stock solution.

-

Capsaicin (positive control).

-

Patch clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass pipettes.

Procedure:

-

Cell Preparation:

-

Plate cells on glass coverslips suitable for patch-clamp recording.

-

-

Pipette Preparation:

-

Pull pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Hold the cell at a holding potential of -60 mV.

-

Apply voltage ramps or steps to measure baseline currents.

-

Perfuse the external solution containing varying concentrations of this compound onto the cell.

-

Record any changes in membrane current.

-

As a positive control, apply a known concentration of capsaicin.

-

-

Data Analysis:

-

Measure the peak current amplitude at each this compound concentration.

-

Construct a dose-response curve and determine the EC50 value.

-

Analyze the current-voltage (I-V) relationship in the presence of this compound to characterize the ion channel's properties.

-

In Silico Modeling Workflow

In silico modeling can provide valuable insights into the binding mode of this compound at its receptor targets and guide further drug development efforts.

Homology Modeling (if necessary)

If a crystal structure of the target receptor is unavailable, a homology model can be built using the amino acid sequence and a suitable template structure.

Ligand and Receptor Preparation

The 3D structure of this compound can be obtained from databases like PubChem or sketched using molecular modeling software. The structure should be energy minimized. The receptor structure (e.g., from the Protein Data Bank) needs to be prepared by adding hydrogen atoms, assigning partial charges, and removing water molecules.

Molecular Docking

Molecular docking simulations are performed to predict the binding pose of this compound within the receptor's binding site. This involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on their predicted binding affinity.

Molecular Dynamics (MD) Simulations

MD simulations can be used to refine the docked pose and to study the dynamic behavior of the ligand-receptor complex over time. This can provide insights into the stability of the binding mode and the conformational changes induced by ligand binding.

Binding Free Energy Calculations

Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the this compound-receptor complex from the MD simulation trajectories.

Conclusion

This technical guide outlines a comprehensive approach to understanding the receptor binding of this compound through a combination of experimental and in silico methods. While quantitative binding data for this compound is currently lacking in the public domain, the detailed protocols provided herein offer a clear path for researchers to determine these crucial parameters. The in silico modeling workflow provides a framework for investigating the molecular interactions between this compound and its target receptors, which can aid in the rational design of novel and improved therapeutics. The potential interaction with the TRPV1 channel opens up new avenues for research into the pharmacological profile of this compound.

References

Protokylol: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide consolidates the core physicochemical properties, experimental protocols, and biological activity of Protokylol, a potent β-adrenergic receptor agonist.

Core Physicochemical Properties

This compound is a chiral sympathomimetic amine, structurally related to isoproterenol, that has been used clinically as a bronchodilator. For research purposes, a thorough understanding of its physicochemical characteristics is paramount for designing experiments, developing analytical methods, and interpreting biological data. The key properties of this compound and its commonly used hydrochloride salt are summarized below.

Table 1: Physicochemical Properties of this compound and this compound Hydrochloride

| Property | This compound | This compound Hydrochloride |

| IUPAC Name | 4-[2-[[2-(1,3-Benzodioxol-5-yl)-1-methylethyl]amino]-1-hydroxyethyl]benzene-1,2-diol[1] | 4-[2-[[2-(1,3-Benzodioxol-5-yl)-1-methylethyl]amino]-1-hydroxyethyl]benzene-1,2-diol hydrochloride |

| Chemical Formula | C₁₈H₂₁NO₅ | C₁₈H₂₂ClNO₅[2] |

| Molecular Weight | 331.36 g/mol [1] | 367.82 g/mol [2] |

| Melting Point | Not reported | 126-127 °C (from isopropanol) |

| Boiling Point | Not reported | Not reported |

| pKa (Predicted) | Strongest Acidic: 9.86Strongest Basic: 8.98[2] | Not applicable |

| logP (Predicted) | 1.29 (ALOGPS), 1.48 (ChemAxon) | Not applicable |

| Solubility | Water: 0.236 mg/mL (Predicted, ALOGPS) | Soluble in water. DMSO: 74 mg/mL |

Synthesis and Purification

The seminal synthesis of this compound was first reported by Biel et al. in 1954. The general scheme involves the N-substitution of a norepinephrine analogue. While the original publication provides the foundational methodology, this section outlines a generalized experimental protocol based on subsequent adaptations for related compounds.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via reductive amination.

Materials:

-

1-(3,4-Dihydroxyphenyl)-2-aminoethanol (Norepinephrine)

-

1-(1,3-Benzodioxol-5-yl)propan-2-one

-

Reducing agent (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride)

-

Anhydrous solvent (e.g., Dichloromethane, Methanol)

-

Glacial acetic acid (optional, as a catalyst)

-

Diatomaceous earth (Celite®)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: To a solution of 1-(3,4-Dihydroxyphenyl)-2-aminoethanol in the chosen anhydrous solvent, add 1-(1,3-Benzodioxol-5-yl)propan-2-one. If required, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.

-

Reduction: The reducing agent is added portion-wise to the stirred reaction mixture at room temperature. The reaction progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. The mixture is then filtered through a pad of diatomaceous earth to remove inorganic salts.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Experimental Protocol: Purification by Recrystallization

Objective: To purify the synthesized this compound hydrochloride.

Materials:

-

Crude this compound hydrochloride

-

Recrystallization solvent (e.g., Isopropanol)

-

Standard filtration apparatus (e.g., Büchner funnel, filter paper)

Procedure:

-

Dissolution: The crude this compound hydrochloride is dissolved in a minimal amount of hot isopropanol.

-

Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: The resulting crystals are collected by vacuum filtration.

-

Washing and Drying: The crystals are washed with a small amount of cold isopropanol and then dried under vacuum to yield pure this compound hydrochloride.

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a combination of analytical techniques is employed.

High-Performance Liquid Chromatography (HPLC)

Illustrative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the catechol and benzodioxole chromophores absorb, typically around 280 nm.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

Method validation should be performed according to ICH guidelines to establish linearity, accuracy, precision, specificity, and sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Expected ¹H NMR Spectral Features (in a suitable deuterated solvent like DMSO-d₆):

-

Aromatic Protons: Signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the catechol and benzodioxole rings.

-

Methine and Methylene Protons: A complex pattern of signals in the aliphatic region corresponding to the protons of the ethylamino chain and the methyl group.

-

Hydroxyl and Amine Protons: Broad signals that may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

-

Distinct signals for each of the 18 carbon atoms, with chemical shifts characteristic of aromatic, aliphatic, and oxygenated carbons. The chemical shifts of carbons adjacent to the chiral centers will be of particular interest.

Biological Activity and Signaling Pathway

This compound exerts its pharmacological effects primarily through its interaction with β-adrenergic receptors, with a noted selectivity for β₂-receptors.

Mechanism of Action

As a β-adrenergic receptor agonist, this compound binds to and activates these G-protein coupled receptors (GPCRs) on the surface of target cells, such as bronchial smooth muscle cells. This binding initiates a downstream signaling cascade.

Signaling Pathway

The activation of β₂-adrenergic receptors by this compound leads to the stimulation of the Gs alpha subunit of the associated heterotrimeric G-protein. This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

Quantitative Biological Data

While extensive quantitative data for this compound is not widely published, the following experimental approaches are standard for characterizing its biological activity.

Receptor Binding Affinity (Ki): Radioligand binding assays are used to determine the affinity of this compound for β-adrenergic receptors. This involves competing the binding of a radiolabeled antagonist (e.g., [³H]-dihydroalprenolol) with increasing concentrations of unlabeled this compound in membrane preparations expressing the receptor of interest. The concentration of this compound that inhibits 50% of the radioligand binding (IC₅₀) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. Lower Ki values indicate higher binding affinity.

Functional Potency (EC₅₀): The functional potency of this compound is typically assessed by measuring its ability to stimulate cAMP production in cells expressing β₂-adrenergic receptors. A common method is the competitive immunoassay using technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA. Cells are treated with varying concentrations of this compound, and the amount of cAMP produced is quantified. The concentration of this compound that produces 50% of the maximal response is the EC₅₀ value, which is a measure of its potency.

Conclusion

This technical guide provides a foundational overview of the physicochemical properties, synthesis, analysis, and biological activity of this compound for research applications. While predicted data and generalized protocols are presented, it is crucial for researchers to perform experimental validation for their specific applications. The provided methodologies for synthesis, purification, and analysis, along with the framework for characterizing its biological activity, will serve as a valuable resource for scientists and professionals in the field of drug discovery and development. Further research to determine experimental values for properties such as pKa and logP, as well as comprehensive quantitative biological data, would significantly enhance the understanding of this compound.

References

Protokylol CAS number 136-70-9 scientific data

An In-Depth Technical Guide to Protokylol (CAS 136-70-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the scientific data available for this compound (CAS 136-70-9), a β-adrenergic receptor agonist. It covers the compound's chemical identity, mechanism of action, and pharmacological targets, with a focus on presenting data and methodologies relevant to research and development.

Chemical and Physical Properties

This compound is a sympathomimetic amine used clinically as a bronchodilator.[1][2] It is structurally related to isoproterenol and contains a methylenedioxyphenyl group.[2] The compound is typically available as a hydrochloride salt to improve its solubility and stability.[3]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 136-70-9 | [4] |

| CAS Number (HCl Salt) | 136-69-6 | |

| Molecular Formula | C₁₈H₂₁NO₅ | |

| Molecular Weight | 331.36 g/mol | |

| Molecular Weight (HCl Salt) | 367.82 g/mol | |

| IUPAC Name | 4-[2-[[2-(1,3-Benzodioxol-5-yl)-1-methylethyl]amino]-1-hydroxyethyl]benzene-1,2-diol | |

| Synonyms | Caytine, JB-251, Ventaire, Protoquilol |

| Appearance | White to off-white crystalline powder (HCl Salt) | |

Table 2: Predicted Physicochemical Properties (this compound Hydrochloride) Note: These values are computationally predicted and have not been experimentally verified in the cited literature.

| Property | Predicted Value | Source |

|---|---|---|

| Water Solubility | 0.236 mg/mL | |

| logP | 1.29 - 1.48 | |

| pKa (Strongest Acidic) | 9.86 | |

| pKa (Strongest Basic) | 8.98 | |

| Polar Surface Area | 91.18 Ų | |

| Rotatable Bond Count | 6 | |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 6 | |

Pharmacology and Mechanism of Action

This compound's primary therapeutic effect as a bronchodilator is mediated through its agonist activity at β₂-adrenergic receptors. More recent computational studies have also predicted its potential as an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

β₂-Adrenergic Receptor Agonism

As a β₂-adrenergic agonist, this compound mimics the action of endogenous catecholamines like epinephrine on the smooth muscle of the airways. The binding of this compound to the β₂-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a well-defined intracellular signaling cascade.

-

Receptor Binding and G-Protein Activation : this compound binds to the β₂-adrenergic receptor on bronchial smooth muscle cells. This causes a conformational change in the receptor, activating the associated heterotrimeric Gs protein.

-

Adenylyl Cyclase Activation : The activated α-subunit of the Gs protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production : Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation : The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).

-

Smooth Muscle Relaxation : PKA phosphorylates several downstream targets, which leads to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. This cascade ultimately results in the relaxation of bronchial smooth muscle, leading to bronchodilation.

Additionally, this pathway can inhibit the release of inflammatory mediators from mast cells, providing further benefit in respiratory conditions like asthma.

References

An In-depth Technical Guide to the Research Applications of C18H21NO5 (Oxycodone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C18H21NO5 predominantly corresponds to Oxycodone, a semi-synthetic opioid analgesic synthesized from thebaine.[1] It is a cornerstone in the management of moderate to severe pain, yet its high potential for abuse and addiction necessitates a thorough understanding of its pharmacological profile.[2] This guide provides a detailed overview of Oxycodone's mechanism of action, research applications, and key experimental data. It includes quantitative data on receptor binding and pharmacokinetics, detailed experimental protocols for its characterization, and a visualization of its primary signaling pathway to support ongoing research and development in pain management and opioid pharmacology.

Core Pharmacology and Mechanism of Action

Oxycodone is a potent opioid receptor agonist with the strongest affinity for the mu (μ) opioid receptor (MOR).[2] It also exhibits a lower affinity for kappa (κ) and delta (δ) opioid receptors.[3] Its analgesic and euphoric effects are primarily mediated through its action as a full agonist at the MOR.[3]

Upon binding to the MOR, a G-protein coupled receptor (GPCR), Oxycodone initiates a conformational change that stimulates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated inhibitory G-protein (Gαi/o). This activation leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate downstream effectors. The primary consequences of this signaling cascade are:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels, leading to the closing of voltage-gated Ca²⁺ channels (reducing neurotransmitter release from presynaptic terminals) and the opening of G-protein-coupled inwardly rectifying K⁺ channels (causing hyperpolarization and reduced excitability of postsynaptic neurons).

The net effect of these actions is a reduction in neuronal excitability and the inhibition of pain signal transmission in the central and peripheral nervous systems.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to Oxycodone's receptor binding affinity and pharmacokinetics.

Table 1: Opioid Receptor Binding Affinity of Oxycodone

This table presents the inhibition constant (Ki), a measure of binding affinity, for Oxycodone at the three primary opioid receptors. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki) in nmol/L | Source Tissue/System |

| Mu (μ) | 18 - 25.87 | Rat Brain Membranes / Recombinant Human MOR |

| Delta (δ) | 958 | Rat Brain Membranes |

| Kappa (κ) | 677 | Rat Brain Membranes |

| ** |

Table 2: Key Pharmacokinetic Parameters of Oral Oxycodone

This table outlines the essential pharmacokinetic properties of Oxycodone following oral administration.

| Parameter | Value | Description |

| Bioavailability | 60% - 87% | The fraction of the administered dose that reaches systemic circulation. |

| Plasma Half-life (t½) | 3 - 5 hours | The time required for the plasma concentration to reduce by half. |

| Time to Peak Plasma Concentration | ~1 hour (Immediate Release) | The time taken to reach the maximum concentration in the blood. |

| Plasma Protein Binding | ~45% | The extent to which Oxycodone binds to proteins in the blood plasma. |

| Metabolism | Hepatic (CYP3A4 & CYP2D6) | Primarily metabolized in the liver by cytochrome P450 enzymes. |

| Primary Metabolites | Noroxycodone, Oxymorphone | Oxymorphone is also a potent opioid analgesic. |

| Excretion | Renal | Excreted primarily through the kidneys as metabolites. |

| ** |

Signaling Pathway and Experimental Workflow Visualization

The following diagrams were created using Graphviz (DOT language) to illustrate key processes in Oxycodone research.

Caption: Oxycodone's primary signaling pathway via the mu-opioid receptor.

Caption: Workflow for a radioligand competition binding assay.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo assays used to characterize Oxycodone.

In Vitro: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of Oxycodone by measuring its ability to displace a known radiolabeled ligand from the mu-opioid receptor.

-

Objective: To determine the inhibition constant (Ki) of Oxycodone for the mu-opioid receptor.

-

Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human mu-opioid receptor.

-

Radioligand: [³H]DAMGO, a high-affinity mu-selective peptide agonist.

-

Test Compound: Oxycodone hydrochloride dissolved and serially diluted in assay buffer.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.

-

Scintillation Cocktail & Counter: For quantifying radioactivity.

-

-

Methodology:

-

Incubation Setup: In a 96-well plate, combine the receptor membrane preparation (e.g., 10-20 µg protein/well), a fixed concentration of [³H]DAMGO (typically at its Kd value, e.g., ~2 nM), and varying concentrations of Oxycodone (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

Total & Non-Specific Binding: Include control wells for total binding (no competitor drug) and non-specific binding (excess non-labeled ligand, e.g., 10 µM Naloxone).

-

Equilibrium: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.

-

Separation: Terminate the incubation by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Immediately wash the filters three times with cold wash buffer to minimize non-specific binding.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of Oxycodone.

-

Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of Oxycodone that inhibits 50% of the specific binding of [³H]DAMGO).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

-

In Vivo: Hot Plate Analgesia Test

This behavioral assay assesses the central analgesic properties of a compound by measuring the latency of a pain response to a thermal stimulus in rodents.

-

Objective: To evaluate the analgesic efficacy of Oxycodone in mice.

-

Materials:

-

Animals: Male Swiss Webster or C57BL/6 mice (20-30 g).

-

Apparatus: A commercially available hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C), with a transparent cylinder to confine the mouse to the heated surface.

-

Test Compound: Oxycodone hydrochloride dissolved in a suitable vehicle (e.g., sterile saline).

-

Control: Vehicle (e.g., sterile saline).

-

-

Methodology:

-

Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

-

Baseline Latency: Gently place each mouse on the hot plate and start a timer. Record the time (in seconds) until the first sign of nociception, typically licking a hind paw or jumping. This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established; if the mouse does not respond by this time, it should be removed.

-

Grouping and Administration: Randomly assign mice to treatment groups (e.g., Vehicle control, Oxycodone 5 mg/kg, Oxycodone 10 mg/kg). Administer the assigned treatment via a specified route (e.g., subcutaneous or intraperitoneal injection).

-

Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency as done for the baseline.

-

Data Analysis:

-

The primary endpoint is the latency to response (in seconds).

-

Data can also be expressed as the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 .

-

Compare the response latencies or %MPE between the Oxycodone-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in latency indicates an analgesic effect.

-

-

Research Applications and Future Directions

Oxycodone's primary research and clinical application is in the management of moderate to severe acute and chronic pain, including postoperative pain and cancer-related pain.

Current Research Focus Areas:

-

Abuse-Deterrent Formulations: A significant area of research is the development of new formulations of Oxycodone that resist manipulation (e.g., crushing, dissolving) to deter abuse via non-oral routes.

-

Neuropathic Pain: Studies continue to investigate the efficacy of Oxycodone, sometimes in comparison to other opioids like morphine, in specific and often difficult-to-treat neuropathic pain models.

-

Metabolism and Pharmacogenomics: Research into how genetic variations in CYP2D6 and other enzymes affect Oxycodone's metabolism, efficacy, and side-effect profile in individual patients.

-

Combination Therapies: Investigating the use of Oxycodone in multimodal analgesic regimens, combining it with non-opioid analgesics to enhance pain relief while reducing the total opioid dose and associated side effects.

Future Directions: The development of biased agonists that selectively activate the G-protein signaling pathway over the β-arrestin pathway at the mu-opioid receptor is a promising strategy. This approach aims to develop new analgesics with the efficacy of Oxycodone but with a reduced profile of adverse effects, such as respiratory depression and tolerance.

References

Methodological & Application

Application Notes and Protocols for In Vitro Bronchodilation Assays of Protokylol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protokylol is a β-adrenergic receptor agonist that has been used as a bronchodilator.[1] Its mechanism of action involves the stimulation of β2-adrenergic receptors in the smooth muscle of the bronchi, leading to relaxation and alleviation of bronchoconstriction.[2] This document provides detailed application notes and protocols for the in vitro evaluation of this compound's bronchodilatory effects, focusing on three key assays: isolated tracheal smooth muscle relaxation, β2-adrenergic receptor binding, and cyclic adenosine monophosphate (cAMP) stimulation.

These protocols are intended to serve as a comprehensive guide for researchers in pharmacology and drug development to assess the potency and efficacy of this compound and similar compounds.

Data Presentation

The following tables summarize the expected quantitative data from the described in vitro assays for this compound.

Disclaimer: Specific experimental values for this compound (EC50, Ki) were not available in the publicly accessible literature at the time of this writing. The values presented below are for illustrative purposes and should be replaced with experimentally determined data.

Table 1: Tracheal Smooth Muscle Relaxation

| Compound | Agonist | EC50 (M) | Maximum Relaxation (%) |

| This compound | Isoprenaline | [Placeholder] | [Placeholder] |

| Isoprenaline (Control) | - | [e.g., 1 x 10-8] | 100 |

Table 2: β2-Adrenergic Receptor Binding Affinity

| Compound | Radioligand | Ki (nM) | Receptor Source |

| This compound | [3H]-Dihydroalprenolol | [Placeholder] | Human recombinant |

| Propranolol (Control) | [3H]-Dihydroalprenolol | [e.g., 1.12] | Human recombinant |

Table 3: cAMP Stimulation in Airway Smooth Muscle Cells

| Compound | EC50 (M) | Maximum cAMP Production (% of Isoprenaline) |

| This compound | [Placeholder] | [Placeholder] |

| Isoprenaline (Control) | [e.g., 5 x 10-9] | 100 |

Experimental Protocols

Isolated Tracheal Smooth Muscle Relaxation Assay

This assay directly measures the relaxant effect of a compound on pre-contracted airway smooth muscle.

Materials:

-

Male Hartley guinea pigs (250-700 g)

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Histamine or Methacholine (contractile agents)

-

This compound hydrochloride

-

Isoprenaline hydrochloride (positive control)

-

Isolated organ bath system with isometric force transducers

-

95% O2 / 5% CO2 gas mixture

Procedure:

-

Tissue Preparation:

-

Euthanize a guinea pig by an approved method.

-

Carefully dissect the trachea and place it in cold Krebs-Henseleit solution.

-

Prepare a tracheal chain by cutting the trachea into rings and tying them together or use individual tracheal rings.

-

-

Mounting:

-

Mount the tracheal preparation in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 / 5% CO2.

-

Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

-

Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

-

Contraction:

-

Induce a stable contraction with a submaximal concentration of histamine (e.g., 1 µM) or methacholine (e.g., 0.1 µM).

-

-

Compound Addition:

-

Once a stable plateau of contraction is achieved, add cumulative concentrations of this compound or a vehicle control to the organ bath.

-

Record the relaxation response at each concentration until a maximal response is observed.

-

-

Data Analysis:

-

Express the relaxation at each concentration as a percentage of the pre-contracted tension.

-

Plot the concentration-response curve and determine the EC50 value (the concentration of the compound that produces 50% of its maximal effect).

-

β2-Adrenergic Receptor Binding Assay

This assay determines the affinity of a compound for the β2-adrenergic receptor.

Materials:

-

Cell membranes prepared from cells expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

-

[3H]-Dihydroalprenolol ([3H]-DHA) or another suitable radioligand.

-

This compound hydrochloride.

-

Propranolol (for non-specific binding determination).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Reaction Setup:

-

In a microtiter plate, combine the cell membranes, [3H]-DHA at a concentration near its Kd, and varying concentrations of unlabeled this compound.

-

For total binding, omit the unlabeled compound.

-

For non-specific binding, add a high concentration of propranolol (e.g., 10 µM).

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold binding buffer.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of a compound to stimulate the production of the second messenger cAMP in cells expressing the β2-adrenergic receptor.

Materials:

-

Human airway smooth muscle (HASM) cells or a cell line stably expressing the human β2-adrenergic receptor (e.g., HEK293).

-

Cell culture medium.

-

This compound hydrochloride.

-

Isoprenaline (positive control).

-

Forskolin (to directly activate adenylyl cyclase, as a control).

-

A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Cell Culture:

-

Culture the cells in appropriate flasks until they reach the desired confluency.

-

Seed the cells into a multi-well plate (e.g., 96-well) and grow to near confluency.

-

-

Compound Treatment:

-

Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor and incubate for a short period.

-

Add varying concentrations of this compound or control compounds to the wells.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in each sample from the standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound concentration to generate a concentration-response curve.

-

Determine the EC50 value for cAMP stimulation.

-

References

Application Notes and Protocols for In Vivo Animal Models for Studying Protokylol Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protokylol is a sympathomimetic agent and a β-adrenergic receptor agonist primarily used as a bronchodilator for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its mechanism of action involves the stimulation of β2-adrenergic receptors, leading to the relaxation of bronchial smooth muscle.[1] Preclinical in vivo studies are essential to characterize the efficacy, pharmacodynamics, and safety profile of this compound. These application notes provide detailed protocols for evaluating this compound in relevant animal models.

Given the limited publicly available in vivo data for this compound, the following protocols are based on established methodologies for β-adrenergic agonists. The quantitative data presented in the tables are illustrative examples to guide researchers in data presentation and interpretation.

Signaling Pathway of this compound

This compound, as a β2-adrenergic agonist, binds to β2-adrenergic receptors on the surface of bronchial smooth muscle cells. This binding activates the Gs alpha subunit of the G protein, which in turn stimulates adenylyl cyclase to increase the production of cyclic AMP (cAMP) from ATP.[1][2][3] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates several target proteins, ultimately resulting in the relaxation of the smooth muscle and bronchodilation.

Application Note 1: Evaluation of Bronchodilator Activity in Guinea Pigs

Guinea pigs are a well-established model for assessing bronchodilator activity due to the similarity of their airway physiology to humans. This protocol describes the evaluation of this compound's ability to reverse bronchoconstriction induced by methacholine.

Experimental Protocol

1. Animal Model:

-

Species: Hartley guinea pigs

-

Sex: Male

-

Weight: 350-450 g

-

Acclimation: At least 5 days with free access to food and water.

2. Materials and Reagents:

-

This compound hydrochloride

-

Methacholine chloride

-

Saline (0.9% NaCl)

-

Anesthetic (e.g., urethane or sodium pentobarbital)

-

Tracheal cannula

-

Plethysmograph or ventilator to measure airway resistance and dynamic compliance

-

Nebulizer or microsprayer for drug administration

3. Experimental Procedure:

-

Anesthetize the guinea pig and place it in a supine position.

-

Perform a tracheotomy and insert a cannula into the trachea.

-

Connect the animal to a small animal ventilator and a system for measuring pulmonary mechanics (e.g., forced oscillation technique).

-

Allow the animal to stabilize.

-

Induce bronchoconstriction by administering an aerosolized solution of methacholine (e.g., 10-50 µg/mL) until a stable, significant increase in airway resistance is achieved.

-

Administer this compound via inhalation (e.g., 0.1, 0.3, 1.0 mg/mL) or intravenously (e.g., 1, 3, 10 µg/kg).

-

Continuously record airway resistance and dynamic lung compliance for at least 30 minutes post-Protokylol administration.

-

A vehicle control group (saline) should be included.

Data Presentation

The primary endpoint is the percentage inhibition of the methacholine-induced bronchoconstriction.

Table 1: Illustrative Bronchodilator Effect of Inhaled this compound in Guinea Pigs

| Treatment Group | Dose (mg/mL) | Peak Inhibition of Bronchoconstriction (%) | Duration of Action (min) |

| Vehicle (Saline) | - | 0 | - |

| This compound | 0.1 | 35 ± 5 | 15 ± 3 |

| This compound | 0.3 | 68 ± 7 | 25 ± 4 |

| This compound | 1.0 | 95 ± 6 | >30 |

Data are presented as mean ± SEM and are for illustrative purposes only.

Experimental Workflow Diagram

Application Note 2: Cardiovascular Safety Pharmacology in Dogs

Cardiovascular safety is a critical aspect of preclinical drug development. The conscious, telemetered dog model is a standard for assessing the cardiovascular effects of new chemical entities.

Experimental Protocol

1. Animal Model:

-

Species: Beagle dogs

-

Sex: Male and female

-

Age: 8-12 months

-

Housing: Housed individually in a controlled environment.

-

Instrumentation: Animals are surgically implanted with telemetry transmitters for continuous measurement of ECG, blood pressure, and heart rate. A recovery period of at least two weeks is required post-surgery.

2. Materials and Reagents:

-

This compound hydrochloride

-

Vehicle (e.g., sterile water for injection or saline)

-

Dosing apparatus (e.g., for oral gavage or intravenous infusion)

-

Telemetry data acquisition system

3. Experimental Procedure:

-

Fast the animals overnight before dosing.

-

Record baseline cardiovascular parameters for at least 24 hours prior to administration.

-

Administer a single dose of this compound or vehicle. Common routes are oral (gavage) or intravenous.

-

Select a range of doses (e.g., 0.1, 0.5, 2.5 mg/kg, p.o.) to assess dose-response relationships.

-

Continuously monitor and record heart rate, blood pressure (systolic, diastolic, mean arterial), and ECG (for QT interval analysis) for at least 24 hours post-dose.

-

Observe animals for any clinical signs of toxicity.

Data Presentation

Data should be presented as the change from baseline for each parameter at different time points.

Table 2: Illustrative Cardiovascular Effects of Oral this compound in Beagle Dogs (Peak Effects)

| Treatment Group | Dose (mg/kg) | Change in Heart Rate (bpm) | Change in Mean Arterial Pressure (mmHg) | Change in QTc Interval (ms) |

| Vehicle | - | -2 ± 3 | -1 ± 2 | +3 ± 4 |

| This compound | 0.1 | +15 ± 5 | -5 ± 3 | +8 ± 5 |

| This compound | 0.5 | +40 ± 8 | -12 ± 4 | +15 ± 6 |

| This compound | 2.5 | +75 ± 10 | -25 ± 6 | +28 ± 8 |

Data are presented as mean ± SEM change from baseline and are for illustrative purposes only.

Application Note 3: Acute Oral Toxicity Study in Rats

An acute toxicity study provides information on the potential health hazards that may arise from a single, short-term exposure to a substance. The OECD 420 Fixed Dose Procedure is a common method.

Experimental Protocol

1. Animal Model:

-

Species: Sprague-Dawley or Wistar rats

-

Sex: Typically female (as they are often slightly more sensitive)

-

Weight: 200-300 g

-

Housing: Housed individually or in small groups with controlled temperature, humidity, and light cycle.

2. Materials and Reagents:

-

This compound hydrochloride

-

Vehicle (e.g., distilled water)

-

Oral gavage needles

3. Experimental Procedure (Following OECD 420):

-

Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study. The outcome (no effect, toxicity, or mortality) guides the dose for the next animal.

-

Main Study: Groups of five female rats are dosed at fixed dose levels (5, 50, 300, 2000 mg/kg).

-

Fast animals overnight prior to dosing.

-

Administer a single oral dose of this compound via gavage.

-

Observe animals closely for the first few hours post-dosing and then daily for 14 days.

-

Record clinical signs of toxicity, body weight changes, and any instances of mortality.

-

At the end of the 14-day observation period, perform a gross necropsy on all animals.

Data Presentation

Results should include a detailed description of observed toxicities and the estimated acute toxic class.

Table 3: Illustrative Acute Oral Toxicity of this compound in Rats

| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs | Gross Necropsy Findings |

| 300 | 5 | 0/5 | Mild tremors, transient hyperactivity | No abnormalities |

| 2000 | 5 | 1/5 | Severe tremors, ataxia, labored breathing | Findings consistent with respiratory distress in decedent |

This data is for illustrative purposes only. An LD50 for this compound in rats has been reported as 6620 mg/kg.

Conclusion

The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound. While specific published data on this compound in these models are scarce, these established methods for β-adrenergic agonists will allow researchers to thoroughly characterize its bronchodilator efficacy and safety profile. Careful study design and adherence to ethical guidelines for animal research are paramount for obtaining reliable and reproducible data.

References

Application Notes and Protocols for Protokylol Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protokylol hydrochloride is a β-adrenergic receptor agonist, primarily recognized for its bronchodilator properties. In the context of cell culture, its activity as a selective β2-adrenergic receptor agonist makes it a valuable tool for investigating cellular signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and cyclic adenosine monophosphate (cAMP).[1] These application notes provide detailed protocols for the preparation and use of this compound hydrochloride solutions in cell culture experiments, ensuring accuracy, reproducibility, and safety.

Chemical Properties

A thorough understanding of the chemical properties of this compound hydrochloride is crucial for the accurate preparation of solutions for cell culture experiments.

| Property | Value |

| Chemical Formula | C₁₈H₂₁NO₅・HCl |

| Molecular Weight | 367.82 g/mol |

| Appearance | Solid |

| Solubility | DMSO: 74 mg/mL (201.18 mM) Water: 12 mg/mL[1] |

| Storage | Powder: -20°C for up to 3 years Stock Solutions: -80°C (aliquoted) |

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Stock Solutions

To ensure accuracy and minimize contamination, it is recommended to prepare a concentrated stock solution of this compound hydrochloride that can be further diluted to the desired working concentration in cell culture media.

Materials:

-

This compound hydrochloride powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile phosphate-buffered saline (PBS), pH 7.4

-

Sterile, deionized, or distilled water

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile serological pipettes

-

Vortex mixer

-

Sterile 0.22 µm syringe filters

-

Sterile syringes

-

Laminar flow hood or biosafety cabinet

A. Preparation of 100 mM Stock Solution in DMSO

-

Calculate the required mass:

-

Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

-

For 1 mL of a 100 mM solution:

-

Mass = 0.1 mol/L x 367.82 g/mol x 0.001 L = 0.036782 g (or 36.78 mg)

-

-

Weigh the powder: Under a laminar flow hood, carefully weigh 36.78 mg of this compound hydrochloride powder using an analytical balance.

-

Dissolve the powder: Transfer the weighed powder to a sterile 15 mL conical tube. Add 1 mL of cell culture grade DMSO.

-

Ensure complete dissolution: Vortex the solution until the powder is completely dissolved.

-

Sterile Filtration: Draw the solution into a sterile syringe, attach a sterile 0.22 µm syringe filter, and filter the solution into a new sterile conical tube.

-

Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -80°C.

B. Preparation of 1 mM Stock Solution in PBS

Given the lower solubility of this compound hydrochloride in aqueous solutions, preparing a lower concentration stock solution in PBS is recommended.

-

Calculate the required mass:

-

For 10 mL of a 1 mM solution:

-

Mass = 0.001 mol/L x 367.82 g/mol x 0.010 L = 0.0036782 g (or 3.68 mg)

-

-

Weigh the powder: In a laminar flow hood, weigh 3.68 mg of this compound hydrochloride powder.

-

Dissolve the powder: Transfer the powder to a sterile 15 mL conical tube. Add 10 mL of sterile PBS (pH 7.4).

-

Ensure complete dissolution: Vortex the solution thoroughly. Gentle warming in a 37°C water bath may be necessary to aid dissolution.

-

Sterile Filtration: Filter the solution through a sterile 0.22 µm syringe filter into a new sterile conical tube.

-

Storage: Aliquot the stock solution and store at -80°C.

Figure 1: Workflow for preparing this compound hydrochloride stock solution.

Protocol 2: Determination of Optimal Working Concentration using a Cell Viability Assay

To determine the appropriate concentration of this compound hydrochloride for your specific cell line and experimental conditions, a dose-response experiment is essential. The following protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound hydrochloride stock solution (from Protocol 1)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Preparation of Working Solutions:

-

Thaw an aliquot of the this compound hydrochloride stock solution.

-

Prepare a series of serial dilutions of the stock solution in fresh, pre-warmed cell culture medium. A suggested starting range, based on the activity of other β2-adrenergic agonists, is from 1 nM to 100 µM.

-

-

Cell Treatment:

-

Carefully remove the old medium from the wells.

-

Add 100 µL of the medium containing the different concentrations of this compound hydrochloride to the respective wells.

-

Include a "vehicle control" (medium with the same concentration of DMSO or PBS used for the highest drug concentration) and a "no-treatment" control (medium only).

-

Incubate for the desired experimental time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Figure 2: Workflow for determining the optimal working concentration.

Mechanism of Action and Signaling Pathway

This compound hydrochloride is a β2-adrenergic receptor agonist. Upon binding to the β2-adrenergic receptor, it activates the Gs alpha subunit of the G-protein complex. This, in turn, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, resulting in a cellular response.

Figure 3: Simplified β2-adrenergic receptor signaling pathway.

References

Application Notes and Protocols for Utilizing Protokylol in cAMP Accumulation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protokylol is a β-adrenergic receptor agonist that is structurally related to isoproterenol. It is primarily recognized for its bronchodilator properties, making it a subject of interest in respiratory pharmacology. The therapeutic effects of this compound are mediated through its interaction with β-adrenergic receptors, particularly the β2 subtype, which are predominantly found in the smooth muscle of the airways.

Activation of β2-adrenergic receptors by an agonist like this compound initiates a signaling cascade that involves the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.